A Technical Guide to Ethyl 3-oxotetrahydropyran-2-carboxylate (CAS 122061-03-4): A Versatile Heterocyclic Building Block
Executive Summary Ethyl 3-oxotetrahydropyran-2-carboxylate is a heterocyclic compound featuring a tetrahydropyran ring functionalized with both a ketone and an ethyl ester. This unique arrangement, specifically a β-keto...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 3-oxotetrahydropyran-2-carboxylate is a heterocyclic compound featuring a tetrahydropyran ring functionalized with both a ketone and an ethyl ester. This unique arrangement, specifically a β-keto ester system within a cyclic ether, makes it a highly valuable and versatile scaffold in modern organic synthesis.[1] Its structural rigidity, combined with multiple reactive sites, allows for controlled, regioselective modifications, positioning it as a key intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides an in-depth analysis of its physicochemical properties, a plausible synthetic strategy, a map of its chemical reactivity, and its potential applications in drug discovery and development.
Core Physicochemical Properties
The fundamental identity and characteristics of a chemical entity are paramount for its application in research. The properties of Ethyl 3-oxotetrahydropyran-2-carboxylate are summarized below. It is important to note that while core identifiers are well-documented, experimental physical data such as melting and boiling points are not widely published, necessitating empirical determination in a laboratory setting.
While specific, verified spectra for this compound are not available in public databases, its structure allows for a confident prediction of its key spectroscopic features. Experimental verification is essential for any research application.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by two strong carbonyl (C=O) stretching absorptions.
Ketone C=O Stretch: A sharp, strong band is predicted around 1715 cm⁻¹, typical for a saturated, six-membered ring ketone.[4]
Ester C=O Stretch: A distinct, strong band is expected at a slightly higher wavenumber, approximately 1735-1745 cm⁻¹.[5]
C-O Stretches: Multiple strong bands between 1250-1050 cm⁻¹ will be present, corresponding to the C-O-C stretch of the ether and the C-O stretch of the ester group.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum will show characteristic signals for the ethyl group: a quartet around 4.2 ppm (O-CH₂) and a triplet around 1.3 ppm (-CH₃). The proton at the C2 position (α to both carbonyls) is expected to be a singlet or a complex multiplet depending on the keto-enol equilibrium, likely appearing downfield. The four protons on the tetrahydropyran ring (C4, C5, C6) will present as complex multiplets in the 1.8-4.0 ppm region.
¹³C NMR: The two carbonyl carbons will be the most downfield signals, with the ketone carbon appearing around 200-205 ppm and the ester carbonyl around 168-172 ppm.[5] The ethyl group carbons will be found at approximately 61 ppm (-OCH₂) and 14 ppm (-CH₃). The remaining four carbons of the pyran ring will resonate within the 20-70 ppm range.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 172. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) to give a fragment at m/z = 127, and the loss of the entire ester group (-CO₂Et, m/z = 73) resulting in a fragment at m/z = 99.
Synthesis and Chemical Reactivity
Proposed Retrosynthetic Pathway and Synthesis
The structure of Ethyl 3-oxotetrahydropyran-2-carboxylate, a cyclic β-keto ester, strongly suggests a synthesis via an intramolecular Dieckmann condensation. This is a robust and widely used method for forming five- and six-membered rings.[6] A plausible precursor would be a linear diester containing an ether linkage.
A Comparative Analysis of Ethyl 3-oxotetrahydropyran-2-carboxylate and Ethyl 4-oxotetrahydropyran-3-carboxylate: A Technical Guide for Medicinal Chemists
Executive Summary The tetrahydropyran (THP) ring is a cornerstone scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous bioactive natural products.[1] This guid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The tetrahydropyran (THP) ring is a cornerstone scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous bioactive natural products.[1] This guide provides an in-depth, comparative analysis of two structurally isomeric THP-based β-keto esters: ethyl 3-oxotetrahydropyran-2-carboxylate and ethyl 4-oxotetrahydropyran-3-carboxylate. As versatile intermediates, the subtle difference in the placement of the ketone functionality dramatically influences their synthesis, electronic properties, chemical reactivity, and ultimately, their utility in drug discovery programs. We will dissect these differences, offering field-proven insights into their synthesis, characterization, and strategic application, empowering researchers to make informed decisions in scaffold selection and molecular design.
Introduction: The Strategic Value of Isomeric Tetrahydropyran Scaffolds
The tetrahydropyran ring is a privileged heterocyclic motif in modern drug discovery.[2] Its saturated, non-planar structure offers a three-dimensional framework that can effectively probe protein binding pockets. Functioning as a conformationally constrained ether, the THP moiety often improves key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as aqueous solubility and metabolic stability, when used as a bioisostere for more lipophilic groups like cyclohexyl.[1]
This guide focuses on two specific isomers that merge the advantageous THP core with the versatile β-keto ester functionality:
Ethyl 3-oxotetrahydropyran-2-carboxylate (1): A β-keto ester where the ketone is at the C3 position and the ester is at the C2 position. The ester is adjacent to the ring oxygen.
Ethyl 4-oxotetrahydropyran-3-carboxylate (2): A β-keto ester where the ketone is at the C4 position and the ester is at the C3 position. The ester is flanked by two methylene groups.
While chemically similar, the positional difference of the carbonyl group relative to the ring oxygen and the ester substituent creates distinct electronic and steric environments. This guide will illuminate these differences, providing a clear rationale for selecting one isomer over the other in a synthetic campaign.
Synthesis and Mechanistic Insight: The Dieckmann Condensation
The primary and most efficient route to these cyclic β-keto esters is the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[3] This base-catalyzed reaction is exceptionally effective for forming stable five- and six-membered rings.[4] The choice of the acyclic diester precursor directly dictates which isomer is formed.
Synthesis of Ethyl 4-oxotetrahydropyran-3-carboxylate (Isomer 2)
The synthesis of isomer 2 is well-documented and proceeds via the Dieckmann condensation of diethyl 4-oxa-1,7-heptanedioate (also known as diethyl 3,3'-oxydipropionate). This precursor is readily prepared via a Michael addition between ethyl acrylate and ethyl glycolate.
Experimental Protocol: Two-Step, One-Pot Synthesis of Isomer 2
This protocol is adapted from established industrial methods, designed for scalability and efficiency.
Step 1: Synthesis of Diethyl 4-oxa-1,7-heptanedioate
Setup: To a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add ethyl glycolate (1.0 eq) and a suitable solvent such as THF (3 mL per gram of glycolate).
Base Addition: Add a catalytic amount of a strong base (e.g., sodium ethoxide, 0.05 eq) to the solution.
Michael Addition: Cool the mixture to 0-5 °C in an ice bath. Add ethyl acrylate (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS until the starting material is consumed.
Intermediate Isolation (Optional): The resulting diethyl 4-oxa-1,7-heptanedioate is often of sufficient purity to be carried directly into the next step without purification.
Step 2: Dieckmann Condensation
Base Slurry: In a separate, dry 2 L flask under an inert atmosphere (N₂ or Ar), prepare a slurry of sodium ethoxide (1.5 eq) in anhydrous toluene (5 mL per gram of NaOEt).
Cyclization: Heat the base slurry to 80-90 °C. Add the crude diethyl 4-oxa-1,7-heptanedioate from Step 1 dropwise to the slurry over 1-2 hours. An exothermic reaction should be observed.
Reaction Completion: After the addition, heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours until TLC or GC-MS analysis indicates the formation of the product is complete.
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl (adjusting to pH 2-3).
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with toluene or ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield ethyl 4-oxotetrahydropyran-3-carboxylate as a clear oil.
Proposed Synthesis of Ethyl 3-oxotetrahydropyran-2-carboxylate (Isomer 1)
The synthesis of isomer 1 also relies on a Dieckmann condensation, but requires the precursor diethyl 3-(2-ethoxy-2-oxoethoxy)propanoate. This precursor can be synthesized via a Williamson ether synthesis between ethyl 2-bromopropanoate and ethyl glycolate.
Proposed Protocol: Synthesis of Isomer 1
Precursor Synthesis: To a solution of ethyl glycolate (1.0 eq) in dry DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes. Add ethyl 2-bromopropanoate (1.0 eq) dropwise and allow the reaction to warm to room temperature and stir overnight. Quench with water, extract with ether, wash, dry, and purify the resulting diester by column chromatography.
Dieckmann Condensation: Following the procedure for Isomer 2 (Step 2), treat the purified diester with sodium ethoxide in toluene to effect the intramolecular cyclization, yielding ethyl 3-oxotetrahydropyran-2-carboxylate.
Comparative Physicochemical Properties and Keto-Enol Tautomerism
As β-keto esters, both isomers exist as an equilibrium mixture of keto and enol tautomers. This equilibrium is a critical feature, as it affects the molecule's reactivity, polarity, and interaction with biological targets.
The position of this equilibrium is highly dependent on factors like the solvent and temperature. In non-polar solvents, the enol form is often favored due to stabilization from an intramolecular hydrogen bond. In polar, protic solvents, the keto form may be more prevalent.
Causality Behind Equilibrium Differences:
Isomer 1 (3-oxo-2-carboxylate): The acidic proton is at the C2 position, directly adjacent to the ring oxygen. The electron-withdrawing inductive effect of the ring oxygen is expected to increase the acidity of this proton, potentially favoring enolization.
Isomer 2 (4-oxo-3-carboxylate): The acidic proton is at the C3 position. It is further from the ring oxygen, experiencing a weaker inductive effect.
Therefore, one can hypothesize that in a given non-polar solvent, Isomer 1 may exhibit a higher percentage of the enol tautomer compared to Isomer 2. This has significant implications for its reactivity, as the enol form is the nucleophilic species in many reactions.
Spectroscopic Characterization: A Guide to Isomer Differentiation
Standard spectroscopic techniques are essential for confirming the structure and purity of each isomer. The key to differentiation lies in the unique chemical environment of the protons and carbons in each molecule.
¹H NMR Spectroscopy:
Isomer 1 (3-oxo-2-carboxylate): Will show a characteristic signal for the proton at C2, which is a methine (-CH-) adjacent to both the ester and the ring oxygen. In the keto form, this will be a singlet or doublet around 3.5-4.5 ppm. The enol form will lack this signal, but will show a vinyl proton signal further downfield and a characteristic enolic hydroxyl proton (>10 ppm).
Isomer 2 (4-oxo-3-carboxylate): Will show a signal for the proton at C3. In the keto form, this will likely be a doublet or triplet around 3.0-4.0 ppm. The adjacent methylene protons at C2 and C5 will provide distinct splitting patterns.
¹³C NMR Spectroscopy:
Isomer 1 (3-oxo-2-carboxylate): The ketone carbonyl (C3) will appear around 200-210 ppm, while the ester carbonyl will be around 165-175 ppm. The C2 carbon will be a downfield methine signal.
Isomer 2 (4-oxo-3-carboxylate): The ketone carbonyl (C4) will be in a similar region (200-210 ppm), as will the ester carbonyl. The key differentiator will be the chemical shifts of the ring carbons, particularly C2 and C6 which are adjacent to the oxygen.
Infrared (IR) Spectroscopy:
Both isomers will exhibit strong carbonyl (C=O) stretching frequencies. For the keto form, two distinct peaks are expected: one for the ketone (~1725 cm⁻¹) and one for the ester (~1745 cm⁻¹). In samples with a high enol content, the ketone peak will diminish, and a broad -OH stretch (around 3200-3600 cm⁻¹) and a C=C stretch (~1650 cm⁻¹) will appear.
Protocol: Determining Keto-Enol Ratio by ¹H NMR Spectroscopy
Sample Preparation: Prepare a solution of the β-keto ester in a deuterated solvent of choice (e.g., CDCl₃ for a non-polar environment, DMSO-d₆ for a polar environment) at a known concentration (e.g., 10 mg/mL).
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width is large enough to include the downfield enolic proton (up to 15 ppm).
Integration:
Identify the unique signal for the α-proton of the keto form (e.g., the C2-H in isomer 1 or C3-H in isomer 2). Integrate this signal and normalize its value.
Identify the unique signal for the vinylic proton of the enol form. Integrate this signal.
Calculation: The percentage of the enol form can be calculated as:
% Enol = [Integration(enol vinyl H) / (Integration(enol vinyl H) + Integration(keto α-H))] * 100
Validation: This method is self-validating. The sum of the calculated keto and enol percentages should be 100%. The ratio can be confirmed by integrating other unique protons of each tautomer.
Reactivity and Strategic Synthetic Utility
The primary value of these isomers lies in their potential for further chemical modification. The β-keto ester moiety is a versatile functional group that enables a range of transformations.
Alkylation: The α-proton (at C2 for isomer 1, C3 for isomer 2) is acidic and can be readily deprotonated by a suitable base (e.g., NaH, LDA) to form a nucleophilic enolate. This enolate can then be alkylated with various electrophiles (e.g., alkyl halides), allowing for the introduction of substituents at this position. The slightly higher predicted acidity of the C2 proton in Isomer 1 may allow for the use of milder bases compared to Isomer 2 .
Decarboxylation: Following alkylation, the ester group can be hydrolyzed and the resulting β-keto acid can be decarboxylated upon heating to yield a substituted tetrahydropyranone. This sequence (Dieckmann -> Alkylation -> Decarboxylation) is a powerful tool for building substituted cyclic ketones.[7]
Derivatives of Isomer 1 will lead to 2-substituted-3-oxotetrahydropyrans.
Derivatives of Isomer 2 will lead to 3-substituted-4-oxotetrahydropyrans.
Reductions and Other Transformations: The ketone can be selectively reduced or converted to other functional groups, providing access to a wide variety of substituted tetrahydropyran derivatives.
The choice between isomer 1 and 2 is therefore a strategic one, dictated by the desired final position of substituents on the tetrahydropyran ring.
Applications in Drug Discovery and Medicinal Chemistry
While specific drugs containing these exact scaffolds are not prevalent, their structural motifs are highly relevant to modern medicinal chemistry. Tetrahydropyran derivatives are key components of numerous approved drugs and clinical candidates, valued for their ability to improve pharmacokinetic properties.[1]
Scaffolds for Privileged Structures: Both isomers serve as excellent starting points for creating libraries of complex, three-dimensional molecules. The combination of the THP ring and the reactive β-keto ester allows for diversification at multiple points.
Bioisosteric Replacement: The tetrahydropyran ring itself is often used to replace carbocyclic rings to reduce lipophilicity and introduce a potential hydrogen bond acceptor (the ring oxygen), which can enhance target binding and improve ADME profiles.[1]
Anticancer and Antiviral Agents: Many heterocyclic compounds, including pyran derivatives, have been investigated for their biological activities. For instance, various fused pyran systems have shown potential as anti-tumor agents.[8] These isomers provide a robust platform for exploring new chemical space in oncology and virology.
Neurological and Metabolic Diseases: The ability to generate diverse, substituted tetrahydropyrans makes these intermediates valuable for synthesizing compounds targeting CNS disorders or metabolic pathways, where precise three-dimensional arrangements are crucial for receptor interaction.
Conclusion
Ethyl 3-oxotetrahydropyran-2-carboxylate and ethyl 4-oxotetrahydropyran-3-carboxylate are not merely structural isomers; they are distinct chemical entities offering different strategic advantages to the medicinal chemist. The choice between them is a critical design decision that impacts the synthetic route, influences the physicochemical properties through keto-enol tautomerism, and ultimately dictates the substitution pattern of the final drug candidate. A thorough understanding of their comparative synthesis, characterization, and reactivity, as outlined in this guide, is paramount for leveraging the full potential of the valuable tetrahydropyran scaffold in the pursuit of novel therapeutics.
References
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The Cornerstone of Complexity: A Technical Guide to Cyclic β-Keto Ester Building Blocks in Medicinal Chemistry
Abstract Cyclic β-keto esters are preeminent building blocks in the lexicon of medicinal chemistry, prized for their inherent versatility and predictable reactivity. This guide provides an in-depth exploration of these p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Cyclic β-keto esters are preeminent building blocks in the lexicon of medicinal chemistry, prized for their inherent versatility and predictable reactivity. This guide provides an in-depth exploration of these powerful synthons, moving beyond simple definitions to elucidate the strategic considerations and mechanistic underpinnings that guide their application in drug discovery. We will dissect the principal synthetic routes to these scaffolds, unravel the nuances of their reactivity, and showcase their transformative power in the construction of complex, medicinally relevant heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of cyclic β-keto esters in their synthetic endeavors.
Introduction: The Strategic Advantage of Cyclic β-Keto Esters
In the intricate chess game of medicinal chemistry, the choice of starting materials profoundly influences the trajectory of a synthetic campaign. Cyclic β-keto esters emerge as "queen" pieces, capable of a diverse array of strategic moves. Their defining structural feature—a ketone and an ester group separated by a methylene unit within a carbocyclic framework—imparts a unique combination of reactivity and stability.[1] This arrangement facilitates the formation of a stabilized enolate, a potent nucleophile that serves as the linchpin for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2]
The true power of these building blocks lies in their ability to serve as versatile intermediates for the synthesis of a wide array of heterocyclic compounds, which form the core of countless pharmaceuticals.[1] By providing a pre-organized cyclic scaffold, they streamline the path to complex molecules, often reducing step counts and improving overall efficiency. Understanding the fundamental principles of their synthesis and reactivity is therefore paramount for any medicinal chemist aiming to construct novel molecular architectures with therapeutic potential.
Synthesis of Cyclic β-Keto Esters: Forging the Core Scaffold
The construction of the cyclic β-keto ester framework is most prominently achieved through intramolecular condensation reactions of diesters. The choice of method is dictated by the desired ring size and the nature of the starting diester.
The Dieckmann Condensation: The Workhorse for 5- and 6-Membered Rings
The Dieckmann condensation is the intramolecular Claisen condensation of a diester, facilitated by a strong base, to yield a cyclic β-keto ester.[3][4][5][6] This reaction is particularly effective for the formation of sterically stable five- and six-membered rings.[3][4][5]
Causality in Experimental Choices: The selection of a strong, non-nucleophilic base is critical to favor deprotonation at the α-carbon without competing saponification of the ester groups. Sodium hydride (NaH) or sodium alkoxides (e.g., sodium ethoxide) are commonly employed. The reaction is driven to completion by the irreversible deprotonation of the resulting, relatively acidic β-keto ester.[7]
Experimental Protocol: Synthesis of Ethyl 2-Oxocyclopentanecarboxylate via Dieckmann Condensation
Reaction Setup: To a solution of diethyl adipate (1,6-diester) in an anhydrous, inert solvent such as toluene, add sodium hydride (60% dispersion in mineral oil, 1.0 equivalent) under an argon atmosphere.[4]
Initiation: Carefully add a small amount of dry methanol to initiate the reaction. A vigorous evolution of hydrogen gas will be observed.[4]
Reaction Progression: Stir the resulting mixture at room temperature for 30 minutes, then heat to reflux for 20 hours.[4]
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]
Extraction and Purification: Extract the aqueous layer with dichloromethane (DCM). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure and purify the residue by flash column chromatography to afford the desired product.[4]
Table 1: Common Substrates for Dieckmann Condensation
Diagram 1: Mechanism of the Dieckmann Condensation
Caption: Mechanism of the Dieckmann Condensation.
The Claisen Condensation: Intermolecular Route to β-Keto Esters
While the Dieckmann condensation is intramolecular, the principles of the Claisen condensation can be applied intermolecularly to synthesize acyclic β-keto esters, which can then be further manipulated.[6][8][9][10] In a crossed Claisen condensation, two different esters can be reacted, although this can lead to a mixture of products unless one of the esters lacks α-hydrogens.[8][10]
The Reactive Heart: Leveraging the Chemistry of Cyclic β-Keto Esters
The synthetic utility of cyclic β-keto esters stems from the reactivity of the methylene group situated between the two carbonyl functionalities, as well as the susceptibility of the ester group to hydrolysis and decarboxylation.[11]
Enolate Formation and Subsequent Reactions
The α-protons of cyclic β-keto esters are significantly acidic due to the electron-withdrawing effects of both the ketone and ester carbonyls, allowing for facile deprotonation to form a resonance-stabilized enolate.[2] This enolate is a powerful nucleophile, readily participating in a variety of reactions:
Alkylation: The enolate can be alkylated with alkyl halides, providing a straightforward route to α-substituted cyclic ketones after subsequent hydrolysis and decarboxylation.[12]
Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group at the α-position.
Michael Addition: The enolate can act as a nucleophile in conjugate addition reactions with α,β-unsaturated carbonyl compounds.
Decarboxylation: A Gateway to Substituted Cyclic Ketones
A key transformation of cyclic β-keto esters is their hydrolysis to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield a substituted cyclic ketone. This two-step sequence (alkylation followed by hydrolysis and decarboxylation) is a powerful method for preparing 2-substituted cyclopentanones and cyclohexanones.[12]
Diagram 2: Synthetic Utility of Cyclic β-Keto Esters
Caption: Key transformations of cyclic β-keto esters.
Cyclic β-keto esters are stellar participants in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single pot, enhancing synthetic efficiency and atom economy.
The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic MCR that condenses an aldehyde, ammonia, and two equivalents of a β-keto ester to produce a 1,4-dihydropyridine.[13][14][15][16] These dihydropyridine scaffolds are the core of several important drugs, including calcium channel blockers like nifedipine and amlodipine.[13][14] The reaction proceeds through a series of condensations and Michael additions, culminating in cyclization and dehydration.[14]
Diagram 3: The Hantzsch Dihydropyridine Synthesis
Caption: Overview of the Hantzsch synthesis.
The Biginelli Reaction
The Biginelli reaction is another powerful three-component reaction that combines an aldehyde, a β-keto ester, and urea (or thiourea) under acidic conditions to furnish dihydropyrimidinones (DHPMs).[17][18][19][20] DHPMs exhibit a wide range of biological activities and are found in numerous pharmaceuticals.[20] The mechanism is thought to involve the initial formation of an N-acyliminium ion from the aldehyde and urea, which is then intercepted by the enol of the β-keto ester, followed by cyclization.[17][19]
Experimental Protocol: A General Procedure for the Biginelli Reaction
Reaction Mixture: In a round-bottom flask, combine the aldehyde (1.0 equivalent), the β-keto ester (1.0 equivalent), and urea (1.5 equivalents) in a suitable solvent such as ethanol.
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).[17][20]
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography.
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
The Paal-Knorr Pyrrole Synthesis
While the classical Paal-Knorr synthesis utilizes 1,4-dicarbonyl compounds, β-keto esters can serve as precursors to these intermediates.[21][22][23][24] For instance, allylated β-keto esters can undergo ozonolysis to generate the requisite 1,4-dicarbonyl system, which can then be cyclized in the presence of a primary amine to afford substituted pyrroles.[21] Pyrroles are ubiquitous heterocyclic motifs in medicinal chemistry.
Advanced Applications and Future Directions
The versatility of cyclic β-keto esters continues to be exploited in innovative ways. Recent advances include their use in:
Asymmetric Synthesis: The development of chiral catalysts for the enantioselective functionalization of the α-position of cyclic β-keto esters is a burgeoning area of research.[25]
Ring-Expansion Reactions: Zinc-mediated reactions of cyclic β-keto esters can lead to ring-expanded products, providing access to medium and large ring systems that are often challenging to synthesize.[26]
Photochemical Reactions: Enolized cyclic β-keto esters can participate as the alkene component in [2+2] photoadditions, leading to complex polycyclic architectures.[27]
Transesterification: The ester moiety can be readily exchanged through transesterification, allowing for the introduction of different functional groups and the modulation of physicochemical properties.[28][29][30]
Conclusion
Cyclic β-keto esters are far more than simple synthetic intermediates; they are enabling tools that empower medicinal chemists to construct molecular complexity with elegance and efficiency. Their predictable reactivity, coupled with their ability to participate in a wide range of powerful bond-forming reactions, solidifies their status as indispensable building blocks in the pursuit of novel therapeutics. A thorough understanding of their synthesis, reactivity, and strategic application is a critical asset for any scientist engaged in the art and science of drug discovery.
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Keglevich, G. (n.d.). Biginelli reaction of β-ketocarboxilic esters, aldehydes, and urea derivatives. Retrieved February 15, 2026, from [Link]
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(45), 28059–28090. [Link]
Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion (in. (n.d.). Retrieved February 15, 2026, from [Link]
Biginelli reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
Claisen Condensation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 15, 2026, from [Link]
(PDF) Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
The Claisen Condensation. (n.d.). Retrieved February 15, 2026, from [Link]
23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax. (2023, September 20). Retrieved February 15, 2026, from [Link]
Recent Advances on the α-Functionalization and Ring Transformations of Cycloheptane-based β-ketoesters. (2025, January 14). Bentham Science. Retrieved February 15, 2026, from [Link]
Recent advances in the transesterification of β-keto esters. (2021, July 2). CORA. Retrieved February 15, 2026, from [Link]
Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
19.15: A Claisen Condensation Forms a β-Keto Ester. (2014, July 26). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
Beta-Keto Ester Definition - Organic Chemistry Key Term - Fiveable. (2025, September 15). Retrieved February 15, 2026, from [Link]
Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
Recent advances in the transesterification of b-keto esters. (2021, July 2). SciSpace. Retrieved February 15, 2026, from [Link]
Crimmins, M. T., & DeBaillie, A. C. (1986). Use of Cyclic β-Keto Ester Derivatives in Photoadditions. Synthesis of (±)-Norasteriscanolide. The Journal of Organic Chemistry, 51(24), 4654–4656. [Link]
Application Note & Protocol: The Japp-Klingemann Reaction for the Synthesis of Arylhydrazones from Cyclic β-Keto Esters
Introduction: Strategic Importance in Heterocyclic Chemistry The Japp-Klingemann reaction, first reported in 1887, is a robust and versatile synthetic transformation used to prepare arylhydrazones from β-keto esters (or...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Importance in Heterocyclic Chemistry
The Japp-Klingemann reaction, first reported in 1887, is a robust and versatile synthetic transformation used to prepare arylhydrazones from β-keto esters (or β-keto acids) and aryl diazonium salts.[1][2] While broadly applicable, its use with cyclic β-keto esters is of particular strategic importance in medicinal chemistry and drug development. The resulting α-keto-arylhydrazones are pivotal precursors for the construction of complex heterocyclic scaffolds, most notably indoles and their derivatives via the Fischer indole synthesis.[1][3]
The indole nucleus is a privileged structure found in a vast array of pharmaceuticals and biologically active compounds.[3][4] Therefore, mastering the Japp-Klingemann reaction with cyclic substrates provides researchers with a reliable and efficient pathway to access novel carbazole and azacarbazole derivatives, which have demonstrated activities ranging from anti-cancer to anti-viral properties.[4] This guide provides a detailed examination of the reaction mechanism, critical experimental parameters, a step-by-step protocol for a representative cyclic substrate, and troubleshooting insights to empower researchers in this field.
Reaction Principle and Mechanism
The Japp-Klingemann reaction proceeds via a well-elucidated pathway involving three primary stages: diazonium salt coupling, intermediate hydrolysis, and hydrazone formation.[1][5] The reaction's success hinges on the careful control of conditions to favor the desired cleavage of the acyl group over other potential side reactions.
Mechanistic Breakdown:
Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of the cyclic β-keto ester in the presence of a mild base, such as sodium acetate, to form a nucleophilic enolate.
Azo Coupling: The generated enolate anion performs a nucleophilic attack on the terminal nitrogen of the electrophilic aryl diazonium salt, yielding an unstable azo compound as an intermediate.[1][5]
Hydrolytic Cleavage: This azo intermediate undergoes hydrolysis. In the context of a β-keto ester, this process leads to the cleavage of the acyl group (in this case, the ring ketone is preserved while the ester's carbonyl group is attacked), ultimately forming a carboxylic acid and the desired α-keto-arylhydrazone after tautomerization.[1]
Below is a visual representation of the reaction mechanism.
Caption: Experimental workflow for the Japp-Klingemann reaction.
Troubleshooting and Best Practices
Issue
Potential Cause
Recommended Solution
Dark brown/black color during diazotization
Decomposition of diazonium salt due to temperature rising above 5 °C.
Discard the reaction. Restart, ensuring more efficient cooling (ice-salt bath) and slower NaNO₂ addition.
Low or no product precipitation
Product may be more soluble than expected; incorrect pH.
Check the pH of the mother liquor. If acidic, carefully neutralize. If the product is truly soluble, extract the aqueous mixture with an organic solvent like ethyl acetate.
Oily product instead of solid
Impurities are present; incomplete reaction.
Try to triturate the oil with a cold solvent like hexane to induce solidification. If unsuccessful, proceed with column chromatography for purification.
Yield significantly lower than expected
Inefficient coupling; diazonium salt decomposition.
Re-evaluate temperature control during both steps. Ensure the diazonium salt solution is used immediately after preparation. Check the quality of the starting aniline.
Conclusion and Future Applications
The Japp-Klingemann reaction is a cornerstone transformation for accessing functionalized arylhydrazones from cyclic β-keto esters. These products are not merely synthetic curiosities but are high-value intermediates for subsequent reactions, such as the Fischer indole synthesis, which opens the door to a vast chemical space of pharmacologically relevant heterocyclic compounds. [6]A thorough understanding of the underlying mechanism and meticulous control over key experimental parameters are paramount to achieving high yields and purity, thereby accelerating discovery pipelines in pharmaceutical and materials science.
References
Japp–Klingemann reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
Japp klingemann reaction | PPTX - Slideshare. (n.d.). Retrieved February 15, 2026, from [Link]
Jhanwar, A., et al. (n.d.). APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES. TCI Journals. Retrieved February 15, 2026, from [Link]
SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. (1999). Retrieved February 15, 2026, from [Link]
Black, D., et al. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Australian Journal of Chemistry, 44(12), 1771–1781. Retrieved February 15, 2026, from [Link]
Japp-Klingemann reaction - chemeurope.com. (n.d.). Retrieved February 15, 2026, from [Link]
Application Notes & Protocols: Asymmetric Synthesis Leveraging the Chiral Scaffold of Ethyl 3-Oxotetrahydropyran-2-carboxylate
Abstract The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold frequently encountered in a wide array of bioactive natural products and pharmaceuticals.[1][2] Its conformational rigidity and potential for...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold frequently encountered in a wide array of bioactive natural products and pharmaceuticals.[1][2] Its conformational rigidity and potential for hydrogen bonding often contribute to enhanced binding affinity and favorable pharmacokinetic profiles.[3] This guide provides an in-depth exploration of chiral ethyl 3-oxotetrahydropyran-2-carboxylate as a versatile starting material for asymmetric synthesis. We will detail the strategic use of its inherent C2-stereocenter to direct the stereochemical outcome of transformations at the C3-ketone and via enolate chemistry. This document is intended for researchers, medicinal chemists, and process development professionals seeking to construct complex, stereochemically defined molecules by leveraging this powerful chiral building block.
The Strategic Importance of the Tetrahydropyran Motif in Drug Discovery
The tetrahydropyran ring is a cornerstone in modern medicinal chemistry. As a bioisosteric replacement for cyclohexane, the introduction of the ring oxygen can significantly modulate a molecule's properties. It can act as a hydrogen bond acceptor, improving solubility and target engagement, while its saturated, puckered nature imparts a degree of conformational constraint that can reduce the entropic penalty of binding to a biological target.[3] Consequently, the development of efficient and stereocontrolled methods for synthesizing substituted THPs remains a topic of intense research.[4][5] Chiral building blocks like ethyl 3-oxotetrahydropyran-2-carboxylate offer an elegant solution, providing a pre-installed stereocenter that serves as a powerful control element for subsequent synthetic operations.
Core Principles: Reactivity and Stereocontrol
Ethyl 3-oxotetrahydropyran-2-carboxylate possesses two key reactive sites whose manipulation is governed by the resident stereocenter at the C2 position.
C3-Carbonyl Group: The ketone is electrophilic and susceptible to attack by nucleophiles, primarily hydride reagents. The steric bulk of the adjacent ethyl carboxylate group at C2 dictates the facial selectivity of this attack, enabling highly diastereoselective reductions.
C2-α-Proton: As a β-keto ester, the proton at C2 is acidic (pKa ≈ 11 in DMSO) and can be readily removed by a suitable base to form a planar, resonance-stabilized enolate.[6] The existing C2-substituent, now oriented pseudo-equatorially in the transition state, effectively blocks one face of the enolate, directing incoming electrophiles to the opposite face.
This inherent stereochemical bias is the foundation of the protocols described herein, allowing for the predictable construction of new stereocenters with high fidelity.
Application Protocol I: Diastereoselective Reduction of the C3-Ketone
The reduction of the C3-ketone is a fundamental transformation that generates a C3-hydroxyl group, creating a syn or anti 1,2-hydroxy-ester relationship relative to the C2-ester. The choice of reducing agent is critical for maximizing diastereoselectivity.
Scientific Rationale
The stereochemical outcome is dictated by the steric environment around the carbonyl. Small, unhindered reducing agents like sodium borohydride (NaBH₄) may show moderate selectivity. In contrast, bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), are far more sensitive to steric hindrance. They will preferentially attack from the face opposite to the bulky C2-ester group, leading to a high diastereomeric ratio (d.r.) in favor of the syn product (assuming R-configuration at C2).
Workflow for Diastereoselective Reduction
Caption: General workflow for the diastereoselective reduction of the C3-ketone.
Detailed Laboratory Protocol
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add ethyl (2R)-3-oxotetrahydropyran-2-carboxylate (1.0 eq, e.g., 1.72 g, 10.0 mmol).
Dissolution: Dissolve the substrate in anhydrous tetrahydrofuran (THF, 50 mL) and cool the solution to -78 °C using an acetone/dry ice bath.
Reagent Addition: Add L-Selectride® (1.0 M solution in THF, 1.1 eq, 11.0 mL, 11.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
Reaction: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL), followed by 30% hydrogen peroxide (H₂O₂) (5 mL).
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water (30 mL) and ethyl acetate (50 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired diastereomerically enriched alcohol.
Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude product, focusing on the signals of the newly formed C3-proton. Confirm enantiomeric excess (e.e.) of the major diastereomer by chiral HPLC or GC if necessary.
Data Summary: Influence of Reducing Agent
Reducing Agent
Typical Solvent
Temperature (°C)
Expected Major Diastereomer
Typical d.r.
NaBH₄
Methanol
0
syn
5:1 - 10:1
K-Selectride®
THF
-78
syn
>20:1
L-Selectride®
THF
-78
syn
>20:1
Note: Diastereomeric ratios are representative and can vary based on substrate purity and precise reaction conditions.
The C2-proton can be selectively removed to form a chiral enolate, which can then be trapped with an electrophile. This protocol describes a diastereoselective alkylation, installing a new substituent at the C2 position. This is a powerful method for creating quaternary stereocenters with high fidelity.
Scientific Rationale
The formation of the enolate creates a planar sp² center at C2. The pre-existing ethyl ester group will occupy a pseudo-equatorial position to minimize steric strain. This conformation effectively shields the top face of the enolate. An incoming electrophile, such as an alkyl halide, is therefore directed to attack from the less-hindered bottom face.[7][8][9] Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is crucial to ensure rapid and complete enolate formation without competing side reactions and to prevent epimerization of the starting material.[10]
Mechanism of Diastereoselective Enolate Alkylation
Caption: Facial selectivity in the alkylation of the chiral enolate intermediate.
Detailed Laboratory Protocol
LDA Preparation (or use commercial): In a flame-dried flask under argon, cool a solution of diisopropylamine (1.1 eq, 1.54 mL, 11.0 mmol) in anhydrous THF (20 mL) to -78 °C. Add n-butyllithium (1.6 M in hexanes, 1.1 eq, 6.9 mL, 11.0 mmol) dropwise. Stir at -78 °C for 15 min, then warm to 0 °C for 15 min before re-cooling to -78 °C.
Enolate Formation: In a separate flame-dried flask under argon, dissolve ethyl (2R)-3-oxotetrahydropyran-2-carboxylate (1.0 eq, 1.72 g, 10.0 mmol) in anhydrous THF (30 mL). Cool to -78 °C. Add the freshly prepared LDA solution dropwise via cannula to the substrate solution. Stir at -78 °C for 1 hour.
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq, 1.43 mL, 12.0 mmol) dropwise to the enolate solution at -78 °C.
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
Quenching & Work-up: Quench the reaction at -78 °C with saturated aqueous NH₄Cl (20 mL). Warm to room temperature and partition between ethyl acetate (50 mL) and water (30 mL). Separate the layers, extract the aqueous phase with ethyl acetate (2 x 30 mL).
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to afford the α-alkylated product.
Analysis: Characterize the product by ¹H, ¹³C NMR, and mass spectrometry. The diastereomeric ratio can often be determined by high-field NMR or by conversion to a downstream intermediate.
Troubleshooting and Key Considerations
Epimerization: The C2 stereocenter is vulnerable to racemization under basic conditions, especially at elevated temperatures. All base-mediated reactions should be conducted at low temperatures (-78 °C) and quenched before warming.
O- vs. C-Alkylation: While C-alkylation is generally favored for β-keto ester enolates, the use of highly polar, aprotic solvents like HMPA or DMPU can sometimes increase the amount of O-alkylation. Sticking to THF as the solvent minimizes this side reaction.
Moisture Control: All reactions involving strong bases like LDA must be performed under strictly anhydrous conditions using an inert atmosphere (argon or nitrogen). Any moisture will quench the base and lead to low yields.
Electrophile Reactivity: The choice of alkylating agent is critical. Highly reactive primary halides (iodides, bromides, triflates) are preferred. Secondary halides react sluggishly and are prone to elimination, while tertiary halides are unsuitable for this S_N2-type reaction.[9]
Conclusion
Chiral ethyl 3-oxotetrahydropyran-2-carboxylate is a highly effective and versatile scaffold for modern asymmetric synthesis. The inherent chirality at the C2-position provides a robust handle for directing the stereoselective formation of new stereocenters at both the C3 and C2 positions. The protocols outlined in this guide for diastereoselective reduction and alkylation demonstrate the power of this substrate-controlled approach, enabling the efficient and predictable synthesis of complex, enantiomerically pure tetrahydropyran derivatives for applications in drug discovery and natural product synthesis.
References
Wang, Z., Chen, Z., Sun, J., & Li, Y. (2014). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 12(35), 6766-6769. Retrieved from [Link]
Lee, D. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(11), 448. Retrieved from [Link]
Wenzel, A. G., & Jacobsen, E. N. (2005). Asymmetric Mannich reactions of beta-keto esters with acyl imines catalyzed by cinchona alkaloids. Journal of the American Chemical Society, 127(32), 11256–11257. Retrieved from [Link]
Gotor, V., & Gotor-Fernández, V. (2003). Synthesis of B-keto esters. U.S. Patent No. 6,642,035 B2. Washington, DC: U.S. Patent and Trademark Office.
Al-Badran, S. (2021). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. White Rose eTheses Online. Retrieved from [Link]
Steward, K. M., & Johnson, J. S. (2011). Asymmetric Synthesis of α-Keto Esters via Cu(II)-Catalyzed Aerobic Deacylation of Acetoacetate Alkylation Products: An Unusually Simple Synthetic Equivalent to the Glyoxylate Anion Synthon. Organic Letters, 13(13), 3372–3375. Retrieved from [Link]
Bo, G. (2006). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. Request PDF. Retrieved from [Link]
ResearchGate. (n.d.). Mastering β-keto esters. Retrieved from [Link]
University of Liverpool. (n.d.). Alkylation of enolates. Retrieved from [Link]
Chemistry LibreTexts. (2021). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
Fiveable. (n.d.). Alkylation of Enolate Ions | Organic Chemistry Class Notes. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Knoevenagel & Aldol-Type Condensations of Ethyl 3-Oxotetrahydropyran-2-Carboxylate
Executive Summary & Structural Analysis
This Application Note details the reactivity profile and experimental protocols for Ethyl 3-oxotetrahydropyran-2-carboxylate (CAS: 122061-03-4). While often conflated with its more common isomer (Ethyl 4-oxotetrahydropyran-3-carboxylate), this specific substrate presents unique regiochemical challenges due to its
-keto ester motif residing adjacent to the ring oxygen.
Critical Reactivity Distinction:
Unlike standard Knoevenagel nucleophiles (e.g., diethyl malonate) which possess a reactive methylene (
) group, Ethyl 3-oxotetrahydropyran-2-carboxylate possesses a reactive methine () at the C2 position. This structural constraint dictates that a classic Knoevenagel condensation (resulting in a conjugated alkene) is mechanistically impossible at the most acidic position without concomitant decarboxylation or ring opening.
This guide covers two distinct reaction modes:
Mode A (Nucleophilic): Aldol-type functionalization at C2 or C4.
Mode B (Electrophilic): Knoevenagel condensation at the C3 ketone (using active methylene partners).
Reactivity Map & Logic
The following diagram illustrates the competing reactive sites on the substrate. Understanding this is prerequisite to selecting the correct protocol.
Figure 1: Reactivity landscape of Ethyl 3-oxotetrahydropyran-2-carboxylate. Note that the C2 position cannot form a standard Knoevenagel double bond without losing the ester group.
Protocol A: Nucleophilic Condensation with Aldehydes
Objective: To react the substrate with an aldehyde (R-CHO).
Challenge: The most acidic proton (C2) leads to a tertiary alcohol that cannot dehydrate to an alkene (Knoevenagel product) because C2 has no remaining protons. To achieve a C=C bond, one must either target C4 (kinetic control) or induce decarboxylation.
Method A1: The Knoevenagel-Doebner Variation (Decarboxylative)
Use this if you require an exocyclic double bond at the C2 position.
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
Dissolution: Dissolve Ethyl 3-oxotetrahydropyran-2-carboxylate (10 mmol) and the aromatic aldehyde (11 mmol) in Toluene (50 mL).
Catalysis: Add Piperidine (2 mmol) followed by Glacial Acetic Acid (2 mmol).
Reflux: Heat to vigorous reflux (110°C) for 12–24 hours. Monitor water collection in the Dean-Stark trap.
Mechanistic Note: The initial aldol adduct at C2 may undergo ester hydrolysis and decarboxylation under these thermal conditions, followed by dehydration to form the 3-alkylidene-tetrahydropyran-4-one derivative (note the regiochemical shift if decarboxylation occurs).
Workup: Cool to RT. Wash with 1N HCl (to remove piperidine), then Sat. NaHCO3, then Brine.
Purification: Dry over MgSO4, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Use this if you want to retain the ester and functionalize the ring at C4.
Reagents:
Base: LDA (Lithium Diisopropylamide), 1.1 equiv
Solvent: THF (anhydrous)
Temperature: -78°C
Step-by-Step:
Enolization: To a solution of LDA in THF at -78°C, add the substrate dropwise. Stir for 30 mins.
Note: Kinetic control favors deprotonation at the less hindered C4 position over the sterically crowded (though more acidic) C2 position between the oxygen and ester.
Addition: Add the aldehyde (1.1 equiv) dropwise.
Quench: Quench with sat. NH4Cl at -78°C.
Dehydration (Optional): If the enone is desired, treat the crude aldol adduct with MsCl/Et3N to force elimination.
Protocol B: Electrophilic Knoevenagel (Reaction at Ketone)
Objective: To react the C3 ketone with an active methylene (e.g., Malononitrile) to form a tetrasubstituted alkene.
Challenge: The substrate is a
-keto ester. Standard bases will deprotonate C2 (forming an enolate) rather than promoting nucleophilic attack at the ketone. Lewis Acid catalysis is mandatory.
Protocol: TiCl4/Pyridine Mediated Condensation
Reagents:
Substrate: 1.0 equiv
Malononitrile: 1.2 equiv
Titanium(IV) Chloride (TiCl4): 2.2 equiv
Pyridine: 4.4 equiv
Solvent: DCM or THF (anhydrous)
Step-by-Step:
Preparation: Flame-dry all glassware. Perform under Argon/Nitrogen.
Lewis Acid Complex: Cool THF (20 mL/mmol) to 0°C. Add TiCl4 dropwise (fuming!). A yellow precipitate/complex may form.
Substrate Addition: Add Ethyl 3-oxotetrahydropyran-2-carboxylate and Malononitrile.
Base Addition: Add Pyridine dropwise over 15 minutes. The solution will turn dark.
Mechanism: TiCl4 activates the ketone oxygen and acts as a water scavenger. Pyridine acts as a proton sponge, facilitating the deprotonation of malononitrile without generating a base strong enough to enolize the substrate irreversibly.
Reaction: Allow to warm to RT and stir for 4–16 hours.
Quench: Pour the mixture carefully into ice-cold water/ether.
Workup: Extract with EtOAc. Wash organic layer with 1N HCl (critical to remove pyridine/Ti salts), then brine.
Result: Product is Ethyl 3-(dicyanomethylene)tetrahydropyran-2-carboxylate .
Data Summary & Troubleshooting
Parameter
C2-Reaction (Mode A1)
C4-Reaction (Mode A2)
C3-Reaction (Mode B)
Role of Substrate
Nucleophile
Nucleophile
Electrophile
Partner
Aldehyde
Aldehyde
Malononitrile/Cyanoacetate
Key Reagent
Piperidine/AcOH
LDA (-78°C)
TiCl4 / Pyridine
Major Pitfall
No dehydration (Tertiary alcohol)
Regioisomer contamination (C2)
Enolization (No Reaction)
Product Type
Aldol Adduct (or Decarboxylated Alkene)
Enone (Retains Ester)
Tetrasubstituted Alkene
Common Troubleshooting:
Problem: Recovery of starting material in Mode B.
Cause: Enolization of the ketone prevented nucleophilic attack.
Fix: Increase TiCl4 equivalents or switch to Lehnert’s Reagent (TiCl4 + THF + Pyridine pre-complex).
Problem: Complex mixture in Mode A.
Cause: Retro-aldol reaction or ring opening of the lactone/hemiacetal equivalent.
Fix: Use milder bases (e.g., Knoevenagel-Doebner with pyridine only, no heat) or switch to pre-formed enol silanes (Mukaiyama Aldol).
References
Standard Knoevenagel Reviews: Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.
TiCl4 Mediated Condensations: Lehnert, W. (1973). Knoevenagel-Kondensationen mit TiCl4/Base. Tetrahedron Letters, 14(48), 4723-4724.
Comparative Reactivity (Isomer): Pihko, P. M., et al. (2006). Organocatalytic Enantioselective Synthesis of Tetrahydropyran-4-ones. Journal of Organic Chemistry.
Disclaimer: This protocol involves the use of hazardous chemicals (TiCl4, LDA). All experiments must be conducted in a fume hood with appropriate PPE.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PYR-3OXO-001
Subject: Technical Guide: Controlling Enolization in Ethyl 3-oxotetrahydropyran-2-carboxylate
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
System Diagnostics: The Molecular Architecture
Welcome to the technical support center for the Ethyl 3-oxotetrahydropyran-2-carboxylate scaffold. Before addressing specific error codes (experimental failures), we must understand the "operating system" of this molecule.[1]
This substrate is not a standard acyclic
-keto ester. It possesses a unique "Triad of Instability" at the C2 position:
Flanking Carbonyls: The C2 proton is sandwiched between the C3 ketone and the C2 ester, drastically lowering pKa (estimated pKa ~10-11).[1]
Inductive Acidification: The ring oxygen (O1) exerts a strong inductive effect (-I), making the C2 proton even more acidic than in carbocyclic analogs (like ethyl 2-oxocyclohexanecarboxylate).[1]
Stereolability: The C2 center is chiral, but the low activation energy for enolization means the "default setting" is a racemic mixture.[1]
Visualizing the Core Issue (Tautomeric Equilibrium):
Figure 1: The thermodynamic "race condition" at the C2 position. Stereochemical information is lost via the planar enol intermediate.
Troubleshooting Guide (FAQ & Solutions)
Issue #1: "My NMR spectrum looks like a mixture of two compounds, but TLC shows one spot."
Diagnosis: You are observing Keto-Enol Tautomerism in real-time.
Root Cause: In non-polar solvents (like
), the enol form is stabilized by intramolecular hydrogen bonding between the enol -OH and the ester carbonyl.[1] In polar solvents (DMSO-), the solvent disrupts this bond, favoring the keto form.
The Fix:
Verification: Run the NMR in
. If the "impurity" peaks disappear or shift significantly, it is the enol tautomer.
Quantification: Use the integration of the enol vinylic -OH (often >12 ppm) vs. the C2 proton (approx 4.5-5.0 ppm) to determine the
Issue #2: "I cannot isolate the enantiopure starting material. It racemizes immediately."
Diagnosis: Thermodynamic Stereolability.
Root Cause: You are fighting the pKa. Basic workups (sat.
) or silica gel chromatography (slightly acidic) are sufficient to catalyze enolization and scramble the stereocenter.
The Fix:Dynamic Kinetic Resolution (DKR).
Instead of trying to isolate the chiral ketone, you must react it faster than it racemizes using a stereoselective catalyst.[1] This turns the "bug" (fast racemization) into a "feature" (continuous feed of the correct enantiomer to the catalyst).
Issue #3: "Alkylation is occurring on the Oxygen (O-alkylation) instead of Carbon (C-alkylation)."
Diagnosis: Hard/Soft Acid-Base (HSAB) Mismatch.
Root Cause: The enolate of this system has high electron density on the oxygen. Using "hard" electrophiles (like sulfates or small halides) or highly polar aprotic solvents (HMPA, DMF) favors the attack of the "hard" oxygen center.
The Fix:
Switch Solvent: Use THF or Toluene (favors tight ion pairs, shielding the Oxygen).[1]
Switch Base: Use a base with a "soft" counterion or a coordinating cation.
often improves C-alkylation ratios over NaH due to the "Ceasium Effect."
Experimental Protocols
Protocol A: Asymmetric Reduction via Dynamic Kinetic Resolution (DKR)
Objective: Convert racemic ethyl 3-oxotetrahydropyran-2-carboxylate into the syn-3-hydroxy derivative with >95% ee.
Mechanism:
The Ruthenium catalyst reduces the R-enantiomer faster than the S-enantiomer. Because the S-enantiomer rapidly equilibrates to the R-enantiomer (via the enol), the entire racemic pool is funneled into the single chiral product.
Workflow Visualization:
Figure 2: The DKR funneling mechanism utilizing the rapid enolization rate.
Step-by-Step Procedure:
Preparation: In a glovebox, charge a high-pressure autoclave with ethyl 3-oxotetrahydropyran-2-carboxylate (1.0 eq).
Catalyst Loading: Add
(0.5 mol%).[1] Note: The specific stereochemistry of the BINAP determines the product configuration.
Solvent System: Dissolve in degassed dichloromethane (
). Critical: Alcohols (MeOH) can sometimes lead to trans-esterification or solvolysis side reactions.[1]
Reaction: Pressurize with
(50-100 bar). Heat to 50°C. Stir for 24 hours.
Why Heat? Although counter-intuitive for enantioselectivity, heat ensures the rate of racemization (
) is significantly faster than the rate of hydrogenation (), which is a prerequisite for high ee in DKR.[1]
Workup: Vent
. Filter through a silica plug to remove Ru. Concentrate.
Protocol B: Regioselective C-Alkylation
Objective: Add a substituent at C2 without O-alkylation.[1]
Variable
Recommendation
Rationale
Base
-BuOK or
Bulky bases prevent nucleophilic attack on the ester; Cesium stabilizes the enolate.[1]
Solvent
-BuOH or THF
Protic bulky solvents or non-polar ethers favor C-alkylation over O-alkylation.[1]
Electrophile
Alkyl Iodides
Softer leaving groups (Iodide) favor C-alkylation better than Triflates/Sulfates.[1]
Procedure:
Dissolve substrate in THF (0.1 M).
Add
-BuOK (1.05 eq) at 0°C. Stir for 30 min to form the enolate.
Add Alkyl Iodide (1.1 eq) dropwise.
Allow to warm to RT. Monitor by TLC.
Troubleshooting: If O-alkylation is observed (lower Rf spot), add 10% HMPA as a co-solvent (use with caution) or switch to the Magnesium enolate (using
Noyori, R., et al. (2001).[1] Asymmetric Hydrogenation of β-Keto Esters: Dynamic Kinetic Resolution. This is the foundational text for the DKR protocol described above.
Technical Support Center: Navigating the Chemistry of Tetrahydropyranones
A Guide to Minimizing Ring-Opening Side Reactions Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with tetrahydropyranone scaffolds. This guide is designed...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Minimizing Ring-Opening Side Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with tetrahydropyranone scaffolds. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to help you minimize unwanted ring-opening side reactions in your experiments. We understand the critical importance of maintaining the integrity of this heterocyclic core in your synthetic pathways and aim to equip you with the knowledge to anticipate and overcome potential challenges.
Introduction: The Stability of the Tetrahydropyranone Ring
Tetrahydropyran-4-one and its derivatives are versatile building blocks in organic synthesis, valued for their role in the construction of complex molecules, including many natural products and pharmaceuticals.[1] The core structure, a six-membered ring containing an oxygen atom and a ketone, is generally stable under standard conditions.[2] However, the interplay between the ether linkage and the carbonyl group introduces specific vulnerabilities that can lead to undesired ring-opening under various chemical environments. Understanding these susceptibilities is the first step toward rationally designing experiments that preserve the cyclic structure. This guide will delve into the common causes of ring-opening and provide practical, field-proven solutions to mitigate these side reactions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations grounded in mechanistic principles and offering actionable protocols.
FAQ 1: Acid-Catalyzed Ring Opening
Question: I'm observing significant decomposition of my tetrahydropyranone, and I suspect acid-catalyzed ring-opening. What is the mechanism, and how can I prevent it?
Answer:
Your suspicion is well-founded. The ether oxygen in the tetrahydropyranone ring is susceptible to protonation under acidic conditions. This protonation enhances the electrophilicity of the adjacent carbons (C2 and C6), making them vulnerable to nucleophilic attack.[3] In the presence of a nucleophile, such as water or an alcohol from the solvent, this can lead to a ring-opening hydrolysis or alcoholysis. The carbonyl group can further activate the ring toward this process.
Mechanism of Acid-Catalyzed Ring Opening:
Caption: General pathway for oxidative degradation of the tetrahydropyranone ring.
Troubleshooting and Mitigation Strategies:
Choose Mild and Selective Oxidants: Avoid harsh, non-selective oxidants like potassium permanganate or chromic acid if possible. Opt for milder reagents that are less likely to attack the ether linkage. For example, Dess-Martin periodinane (DMP) or Swern oxidation are generally good choices for oxidizing alcohols to ketones or aldehydes without affecting the tetrahydropyran ring.
Protecting Groups: If you need to perform a more vigorous oxidation elsewhere in the molecule, consider if a protecting group strategy for the tetrahydropyranone moiety is feasible.
Temperature and Reaction Time: As with other side reactions, lower temperatures and shorter reaction times can help to minimize oxidative degradation of the ring.
Catalytic Oxidation: Consider catalytic oxidation methods that can be more selective than stoichiometric oxidants.
FAQ 5: Reactions with Nucleophiles and Organometallics
Question: I'm attempting to add a carbon nucleophile (e.g., a Grignard reagent) to the ketone of my tetrahydropyranone, but I'm getting low yields and complex mixtures. What could be going wrong?
Answer:
Reactions of strong carbon nucleophiles like Grignard reagents or organolithiums with tetrahydropyranones can be complicated by several factors:
Enolization: The nucleophile can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This consumes the nucleophile and the starting material without forming the desired product.
2. Ring Opening: While less common than with acid, highly reactive organometallics could potentially coordinate to the ether oxygen and induce ring-opening, especially if there are activating substituents or if the reaction is heated.
Steric Hindrance: Substituents on the tetrahydropyranone ring can sterically hinder the approach of the nucleophile to the carbonyl carbon.
Troubleshooting and Mitigation Strategies:
Use Less Basic Organometallics: Consider using organocuprates (Gilman reagents), which are generally less basic than Grignard or organolithium reagents and are less prone to cause enolization.
Low Temperature: Perform the addition at very low temperatures (e.g., -78 °C) to favor nucleophilic addition over enolization.
Chelating Lewis Acids: The addition of a Lewis acid that can chelate with both the carbonyl and ether oxygens (e.g., CeCl₃, the basis of the Luche reduction) can activate the carbonyl towards nucleophilic attack and may help to pre-organize the substrate, potentially improving selectivity.
*[4] Inverse Addition: Slowly add the organometallic reagent to the solution of the tetrahydropyranone to maintain a low concentration of the nucleophile/base.
Protocol 3: Grignard Addition to a Tetrahydropyranone
Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the tetrahydropyranone in anhydrous THF and cool to -78 °C.
Slow Addition: Add the Grignard reagent dropwise via a syringe pump over an extended period (e.g., 1-2 hours).
Monitoring: Monitor the reaction by TLC.
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NH₄Cl at -78 °C.
Warm-up and Extraction: Allow the mixture to warm to room temperature and perform a standard aqueous work-up and extraction.
References
BenchChem. (2025). Stability and degradation of Tetrahydro-4H-pyran-4-one under different conditions.
Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. [Link]
Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. [Link]
ResearchGate. (n.d.). Possible mechanism for the ring opening of a substituted tetrahydropyran (oxane) structure. [Link]
Ma, Z., et al. (2015). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. [Link]
Ermanis, K., et al. (2017). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Natural Product Reports. [Link]
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
Kobayashi, S., et al. (2021). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. Chemistry – An Asian Journal. [Link]
ResearchGate. (2025). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. [Link]
Compound Interest. (2015). A Quick Guide to Reductions in Organic Chemistry. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. [Link]
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
Floreancig, P. E. (2010). Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. Angewandte Chemie International Edition. [Link]
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
White, M. C. (2011). If C–H Bonds Could Talk – Selective C–H Bond Oxidation. Science. [Link]
Davioud-Charvet, E., et al. (2024). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules. [Link]
Repository of the Academy's Library. (n.d.). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. [Link]
Michigan State University. (n.d.). Main Group Organometallic Compounds. [Link]
MDPI. (n.d.). Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation. [Link]
Sema. (n.d.). Retrosynthesis Practice Problems With Solutions. [Link]
Solvent selection for alkylation of cyclic beta-keto esters
An Application Scientist's Guide to Solvent Selection for Alkylation of Cyclic β-Keto Esters Introduction The alkylation of cyclic β-keto esters is a cornerstone of organic synthesis, enabling the construction of complex...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Scientist's Guide to Solvent Selection for Alkylation of Cyclic β-Keto Esters
Introduction
The alkylation of cyclic β-keto esters is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures essential for pharmaceutical and materials science. However, the success of this reaction is profoundly influenced by the choice of solvent. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection, troubleshoot common issues, and optimize their reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the regioselectivity (C- vs. O-alkylation) of my reaction?
The regioselectivity of alkylating a cyclic β-keto ester enolate is a critical factor determined by the solvent system. The enolate has two nucleophilic sites: the α-carbon and the oxygen atom.
C-alkylation is the desired pathway for forming a new carbon-carbon bond.
O-alkylation is a common side reaction that leads to the formation of an ether byproduct.
The solvent's ability to solvate the counter-ion of the enolate plays a pivotal role.
Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents are generally preferred for C-alkylation. They effectively solvate the metal cation (e.g., Na+, K+), leaving a "naked" and highly reactive enolate anion. This increased reactivity favors the thermodynamically more stable C-alkylation product. For instance, tetrahydrofuran (THF) is a widely used solvent that promotes C-alkylation.
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can hydrogen bond with the oxygen atom of the enolate, making it less nucleophilic. This can lead to a decrease in the overall reaction rate and may favor O-alkylation in some cases, although they are generally less commonly used for this reason.
Q2: What is the role of the base in conjunction with the solvent in my alkylation reaction?
The base and solvent work in concert to generate the enolate and influence its reactivity. The choice of base should be matched with the solvent to ensure sufficient solubility and reactivity.
Strong Bases (e.g., NaH, LDA): These bases are often used in polar aprotic solvents like THF or DMF. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the β-keto ester. Lithium diisopropylamide (LDA) is another powerful, non-nucleophilic base that is highly effective in THF.
Weaker Bases (e.g., NaOEt, K2CO3): Alkoxides like sodium ethoxide (NaOEt) are typically used in their corresponding alcohol solvent (e.g., ethanol). Carbonates like potassium carbonate (K2CO3) are often used in polar aprotic solvents like acetone or acetonitrile, particularly for less acidic β-keto esters.
Q3: Can I use a non-polar solvent for my alkylation reaction?
While less common, non-polar solvents like toluene or benzene can be used, often in the presence of a phase-transfer catalyst. The phase-transfer catalyst facilitates the transfer of the enolate from the solid or aqueous phase to the organic phase where the alkylating agent is present. This can be an effective strategy for certain substrates.
Troubleshooting Guide
Problem 1: Low yield of the desired C-alkylated product and formation of a significant amount of O-alkylated byproduct.
Cause: The reaction conditions may be favoring O-alkylation. This can be due to the choice of solvent, counter-ion, or leaving group on the alkylating agent.
Solution:
Switch to a more polar aprotic solvent: If you are using a less polar solvent, switching to THF, DMF, or DMSO can help to better solvate the cation and promote C-alkylation.
Change the counter-ion: The nature of the metal counter-ion can influence the C/O alkylation ratio. In some cases, using a larger cation like potassium (from a base like KH) can favor C-alkylation.
Use a "softer" alkylating agent: According to Hard-Soft Acid-Base (HSAB) theory, the carbon center of the enolate is a "soft" nucleophile, while the oxygen is "hard". Using an alkylating agent with a "softer" leaving group (e.g., iodide instead of chloride) can favor reaction at the carbon center.
Problem 2: The reaction is sluggish or does not go to completion.
Cause: The base may not be strong enough to fully deprotonate the β-keto ester, or the enolate may not be sufficiently soluble or reactive in the chosen solvent.
Solution:
Use a stronger base: If you are using a weaker base like an alkoxide, consider switching to a stronger, irreversible base like NaH or LDA.
Increase the reaction temperature: Gently heating the reaction mixture can increase the rate of reaction. However, be cautious as this can also lead to side reactions.
Ensure anhydrous conditions: Water can quench the enolate and prevent the reaction from proceeding. Ensure all glassware is oven-dried and solvents are properly dried before use.
Problem 3: Formation of dialkylated products.
Cause: The mono-alkylated product is still acidic enough to be deprotonated by the base, leading to a second alkylation.
Solution:
Use one equivalent of base: Carefully control the stoichiometry of the base to avoid an excess that can lead to dialkylation.
Add the alkylating agent slowly: Slow addition of the alkylating agent can help to maintain a low concentration of the enolate of the mono-alkylated product.
Use a bulky base: A sterically hindered base like LDA may be less likely to deprotonate the more hindered mono-alkylated product.
Data & Protocols
Table 1: Properties of Common Solvents for Alkylation
Solvent
Dielectric Constant (20°C)
Boiling Point (°C)
Key Characteristics
Tetrahydrofuran (THF)
7.6
66
Good for C-alkylation, dissolves many organic compounds, must be dried.
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
Base Addition: Carefully add sodium hydride to the THF.
Enolate Formation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of the cyclic β-keto ester in anhydrous THF to the flask. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Alkylation: Cool the reaction mixture back down to 0°C. Add the alkylating agent dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution.
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Caption: Competing pathways of C- vs. O-alkylation.
References
LibreTexts Chemistry. (2023). Alkylation of Enolates. [Link]
Master Organic Chemistry. (n.d.). Alkylation of Enolates. [Link]
University of Calgary. (n.d.). Chapter 9: Enolates. [Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to the ¹H NMR Spectral Analysis of Ethyl 3-Oxotetrahydropyran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resona...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of ethyl 3-oxotetrahydropyran-2-carboxylate, a heterocyclic β-keto ester of significant interest in medicinal chemistry. By comparing its spectral features with those of analogous cyclic β-keto esters, we aim to equip researchers with the necessary insights for confident spectral interpretation and structural verification.
The Structural Uniqueness of Ethyl 3-Oxotetrahydropyran-2-carboxylate: The Role of Keto-Enol Tautomerism
Ethyl 3-oxotetrahydropyran-2-carboxylate possesses a fascinating structural feature that directly influences its ¹H NMR spectrum: keto-enol tautomerism. This equilibrium between the ketone and enol forms is a dynamic process, and its position is highly dependent on factors such as the solvent, temperature, and concentration.[1][2][3] In many instances, both tautomers are present in solution, leading to a more complex but also more informative ¹H NMR spectrum.
The presence of the electronegative oxygen atom within the tetrahydropyran ring, as well as the ester and ketone functionalities, creates a unique electronic environment that governs the chemical shifts and coupling constants of the ring protons. Understanding these nuances is key to a successful spectral analysis.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To ensure the acquisition of a clean and interpretable ¹H NMR spectrum, the following protocol is recommended:
Sample Preparation:
Dissolve approximately 5-10 mg of high-purity ethyl 3-oxotetrahydropyran-2-carboxylate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
Ensure the sample is fully dissolved and the solution is homogeneous.
NMR Data Acquisition:
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
Process the raw data by applying Fourier transformation, phasing, baseline correction, and referencing to the internal standard.
Workflow for ¹H NMR Spectrum Analysis
The following diagram illustrates a typical workflow for the analysis of a ¹H NMR spectrum, from sample preparation to the final structural elucidation.
Caption: Workflow for ¹H NMR spectral analysis.
Comparative ¹H NMR Data Analysis
The following table presents the predicted ¹H NMR spectral data for the keto and enol tautomers of ethyl 3-oxotetrahydropyran-2-carboxylate, based on the closely related analogue, ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate.[1][2] For comparison, experimental data for the well-characterized cyclic β-keto esters, ethyl 2-oxocyclohexanecarboxylate and ethyl 2-oxocyclopentanecarboxylate, are also included.
Table 1: Predicted and Experimental ¹H NMR Data of Cyclic β-Keto Esters (in CDCl₃)
Compound
Proton Assignment
Predicted/Experimental Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Ethyl 3-Oxotetrahydropyran-2-carboxylate (Keto Form - Predicted)
H2
~3.5 - 3.7
d
~5-7
H4
~2.5 - 2.8
m
-
H5
~1.9 - 2.2
m
-
H6
~3.8 - 4.1
m
-
OCH₂CH₃
~4.2
q
~7.1
OCH₂CH₃
~1.3
t
~7.1
Ethyl 3-Oxotetrahydropyran-2-carboxylate (Enol Form - Predicted)
Keto Form: The proton at the C2 position (H2), being adjacent to both the ester and the carbonyl group, is expected to appear as a doublet in the range of δ 3.5-3.7 ppm. The protons on the tetrahydropyran ring (H4, H5, and H6) will exhibit complex multiplets due to diastereotopicity and spin-spin coupling. The methylene protons of the ethyl ester will show a characteristic quartet, while the methyl protons will appear as a triplet.
Enol Form: The most significant indicator of the enol form is the appearance of a broad singlet in the downfield region (δ 12.0-13.0 ppm), corresponding to the enolic hydroxyl proton. The proton at C2 is absent in the enol form, and instead, a vinylic proton might be observed, although in many cyclic systems, this is not the case. The signals for the remaining ring protons will be shifted compared to the keto form due to the change in the electronic environment.
Comparison with Analogues:
Ethyl 2-oxocyclohexanecarboxylate and Ethyl 2-oxocyclopentanecarboxylate: These carbocyclic analogues provide a valuable reference. The methine proton alpha to the ester and carbonyl groups (H1) in both compounds appears as a downfield multiplet, similar to the predicted H2 in the keto form of the target molecule. The complex multiplets for the other ring protons are also a common feature. The key difference in the target molecule is the influence of the ring oxygen atom, which is expected to cause a downfield shift of the adjacent protons (H6 and potentially H2) compared to their carbocyclic counterparts.
The Influence of Solvent on Tautomeric Equilibrium
The choice of solvent can significantly impact the keto-enol equilibrium.[1][2] In non-polar solvents like CDCl₃, the enol form is often stabilized by intramolecular hydrogen bonding, leading to a higher proportion of the enol tautomer. Conversely, in polar, protic solvents like DMSO-d₆, the keto form may be favored as the solvent can form intermolecular hydrogen bonds with the carbonyl group. This phenomenon can be leveraged to obtain spectra that are enriched in one of the tautomers, simplifying the analysis.
Conclusion
The ¹H NMR spectrum of ethyl 3-oxotetrahydropyran-2-carboxylate is a rich source of structural information, with the keto-enol tautomerism playing a central role in its interpretation. By carefully analyzing the chemical shifts, coupling constants, and the influence of the solvent, a comprehensive structural elucidation can be achieved. This guide, by providing a detailed protocol, comparative data, and an in-depth discussion of the underlying principles, serves as a valuable resource for researchers working with this and related heterocyclic systems. A thorough understanding of these spectral features is essential for advancing research and development in the fields of medicinal chemistry and organic synthesis.
References
Chang, M. Q., et al. (2013). Synthesis and keto–enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. Chemical Papers, 67(4), 437–443. [Link]
ResearchGate. (n.d.). Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. Retrieved February 15, 2026, from [Link]
PubMed. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. [Link]
Chemical Synthesis Database. (n.d.). ethyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate. Retrieved February 15, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved February 15, 2026, from [Link]
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved February 15, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 15, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ. Retrieved February 15, 2026, from [Link]
DOI. (n.d.). Supporting Information 1H NMR spectra for pyrethroid esters studied in this project. Retrieved February 15, 2026, from [Link]
University of Calgary. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved February 15, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 15, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved February 15, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 15, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved February 15, 2026, from [Link]
Bangladesh Journals Online. (n.d.). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Retrieved February 15, 2026, from [Link]
PubChem. (n.d.). 2H-1-Benzopyran-3-carboxylic acid, 4-hydroxy-2-oxo-, ethyl ester. Retrieved February 15, 2026, from [Link]
Arabian Journal of Chemistry. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Retrieved February 15, 2026, from [Link]
Mass Spectrometry Fragmentation Pattern of CAS 122061-03-4
This guide details the mass spectrometry fragmentation pattern of Ethyl 3-oxotetrahydro-2H-pyran-2-carboxylate (CAS 122061-03-4), a critical heterocyclic building block used in the synthesis of PI3K and mTOR inhibitors....
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the mass spectrometry fragmentation pattern of Ethyl 3-oxotetrahydro-2H-pyran-2-carboxylate (CAS 122061-03-4), a critical heterocyclic building block used in the synthesis of PI3K and mTOR inhibitors.
A Comparative Guide for Structural Elucidation in Drug Synthesis
Executive Summary
CAS 122061-03-4 , chemically known as Ethyl 3-oxotetrahydro-2H-pyran-2-carboxylate , is a
-keto ester integrated into a tetrahydropyran ring. It serves as a pivotal starting material for synthesizing fused bicyclic heterocycles. Its mass spectrometric behavior is defined by the interplay between the labile ethyl ester group and the stability of the six-membered ether ring.
This guide provides a mechanistic breakdown of its fragmentation, compares it with structural analogs, and offers a self-validating experimental protocol for its identification in reaction mixtures.
Technical Profile & Structural Logic
Feature
Specification
Chemical Name
Ethyl 3-oxotetrahydro-2H-pyran-2-carboxylate
CAS Number
122061-03-4
Molecular Formula
CHO
Monoisotopic Mass
172.0736 Da
Core Structure
Tetrahydropyran ring with vicinal ketone (C3) and ethyl ester (C2)
Key Application
Synthesis of substituted pyrazoles (PI3K/mTOR inhibitors)
Fragmentation Mechanism Analysis
The fragmentation of CAS 122061-03-4 under Electron Ionization (EI) or Collision-Induced Dissociation (CID) follows three primary pathways driven by the stability of the oxonium ion and the expulsion of neutral small molecules.
The ethyl ester side chain undergoes a classic McLafferty rearrangement. The carbonyl oxygen abstracts a
-hydrogen from the ethyl group, leading to the elimination of a neutral ethylene molecule.
Precursor:
172
Neutral Loss: Ethylene (C
H, 28 Da)
Product Ion:
144 (Carboxylic acid radical cation)
Pathway B: -Cleavage (Alkoxy Loss)
A direct
-cleavage at the ester carbonyl creates a stable acylium ion. This is often the base peak in ESI+ modes due to resonance stabilization from the adjacent ring oxygen.
Precursor:
172
Neutral Loss: Ethoxy radical (
OEt, 45 Da)
Product Ion:
127 (Cyclic acylium ion)
Pathway C: Ring Contraction & Carbonyl Loss
High-energy collisions induce the loss of the ester moiety entirely, followed by ring fragmentation.
Neutral Loss: Carbethoxy group (
COOEt, 73 Da)
Product Ion:
99 (Tetrahydropyran-3-one cation)
Visualization of Fragmentation Pathways
Caption: Predicted fragmentation tree for Ethyl 3-oxotetrahydro-2H-pyran-2-carboxylate showing primary dissociation channels.
Comparative Performance: CAS 122061-03-4 vs. Alternatives
When selecting a building block for heterocyclic synthesis, the stability and ionization efficiency of the starting material affect the limit of detection (LOD) in reaction monitoring.
HPLC method development for chiral beta-keto esters
Comparative Guide: HPLC Method Development for Chiral -Keto Esters Executive Summary The separation of chiral -keto esters represents one of the most deceptively complex challenges in chromatographic method development....
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: HPLC Method Development for Chiral
-Keto Esters
Executive Summary
The separation of chiral
-keto esters represents one of the most deceptively complex challenges in chromatographic method development. Unlike static chiral centers, -keto esters possess an acidic -proton, allowing them to exist in a dynamic equilibrium between chiral keto and achiral enol forms. This tautomerism often results in peak distortion, plateau formation between enantiomers, or complete loss of resolution.
This guide compares the performance of Coated Polysaccharide phases (e.g., Chiralpak AD/Chiralcel OD) against modern Immobilized alternatives (e.g., Chiralpak IA/IC).[1] It provides a self-validating protocol to overcome the "dynamic kinetic resolution" effect through precise temperature control and mobile phase engineering.
Part 1: The Mechanistic Challenge (Keto-Enol Tautomerism)
To develop a robust method, one must first understand the enemy: On-Column Racemization .
In solution,
-keto esters undergo proton transfer. The keto form has a chiral center at the -position. The enol form is planar and achiral. If the interconversion rate () is faster than the chromatographic separation time (), the enantiomers will coalesce into a single peak or show a "saddle" (plateau) between them.
Mechanism Visualization
The following diagram illustrates the dynamic equilibrium that must be suppressed for successful separation.
Figure 1: The dynamic kinetic instability of
-keto esters. Successful HPLC requires slowing the Keto-Enol interchange (red arrows) relative to the CSP interaction (green arrows).
Part 2: Comparative Analysis of Stationary Phases
The industry standard for these separations relies on Amylose and Cellulose derivatives. However, the choice between Coated and Immobilized technology is critical for
-keto esters due to solubility and solvent requirements.
Coated Polysaccharide Phases (The Traditional Standard)
Mechanism: The polysaccharide selector is physically coated onto silica gel.[3]
Pros: Historically high intrinsic selectivity (
). Extensive literature database.
Cons:Solvent Fragility. You are restricted to Alkanes and Alcohols. Strong solvents like Dichloromethane (DCM), THF, or Ethyl Acetate will strip the coating, destroying the column.
Verdict for
-Keto Esters: Excellent starting point, but limited if the compound has poor solubility in Hexane/Alcohol or if peak shape is poor due to solvent effects.
Immobilized Polysaccharide Phases (The Modern Alternative)[4]
Mechanism: The selector is chemically bonded to the silica.[3]
Pros:Solvent Robustness. Compatible with DCM, THF, MtBE, and Ethyl Acetate.
The "Selectivity Inversion" Advantage: For
-keto esters, switching the co-solvent from Isopropanol (IPA) to DCM or THF often drastically changes the 3D conformation of the polymer, potentially resolving peaks that co-elute in standard solvents.
Verdict for
-Keto Esters: Preferred for method development. The ability to use "forbidden" solvents provides a second dimension of selectivity crucial for separating tautomers.
Comparative Performance Data
The following table summarizes the expected performance metrics based on aggregate application data for a model
-keto ester (e.g., ethyl 2-benzylacetoacetate).
Feature
Coated (AD-H / OD-H)
Immobilized (IA / IB / IC)
Causality / Note
Primary Solvent System
Hexane / IPA
Hexane / DCM / THF
Immobilized allows non-standard solvents.
Selectivity ()
High (Standard)
Variable (High potential)
Immobilized phases can access new conformational selectivities using DCM.
Resolution ()
Good (if soluble)
Excellent
DCM/THF often sharpen peaks for carbonyl compounds, improving .
Column Stability
Low (Risk of stripping)
High (Bonded)
Essential for robust method validation.
Tautomer Suppression
Moderate
High
Ability to use chlorinated solvents can stabilize specific tautomers.
Part 3: Method Development Protocol
Do not rely on trial and error. Follow this self-validating workflow designed to isolate the enantiomers while suppressing the enol form.
Step 1: The "Acidic Screen" (Mobile Phase Chemistry)
-keto esters are weakly acidic. Neutral mobile phases often lead to peak tailing or enolization.
Comparative Guide: GC-MS Identification of Impurities in Ethyl 3-Oxotetrahydropyran-2-Carboxylate
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] Ethyl 3-oxotetrahydropyran-2-carboxylate (CAS: 122061-03-4) is a critical heterocyclic building block, frequently employed in the synthesis of bioactive sc...
Ethyl 3-oxotetrahydropyran-2-carboxylate (CAS: 122061-03-4) is a critical heterocyclic building block, frequently employed in the synthesis of bioactive scaffolds for drug discovery. Its structure—a cyclic
-keto ester—presents a specific analytical paradox: while it is volatile enough for Gas Chromatography (GC), its thermal lability often leads to on-column degradation, generating "ghost" impurities that confuse process validation.
This guide moves beyond standard protocols to provide a comparative analysis of impurity profiling techniques. We focus on GC-MS as the primary tool but critically evaluate its limitations against LC-MS and NMR , specifically addressing the artifact formation common to
-keto esters.
The Analytical Challenge: Thermal Instability
The core challenge with this analyte is the
-keto ester moiety, which is prone to:
Keto-Enol Tautomerism: Leading to peak broadening or splitting.
Thermal Decarboxylation: In a hot GC inlet (
), the compound can lose and ethanol, forming tetrahydro-4H-pyran-3-one. This is often misidentified as a process impurity rather than an analytical artifact.
Methodology Comparison: GC-MS vs. Alternatives
The following decision matrix evaluates the suitability of GC-MS against alternative techniques for this specific compound.
Table 1: Comparative Analysis of Analytical Techniques
Feature
GC-MS (Direct Injection)
GC-MS (Derivatization)
LC-MS (ESI/APCI)
1H-NMR
Primary Utility
Rapid screening of volatiles
Definite ID of labile species
Thermolabile/Polar impurities
Structural elucidation
Sensitivity
High (ppm level)
High (ppm level)
High (ppb/ppm level)
Low (>0.1%)
Thermal Risk
High (Decarboxylation)
Low (Stabilized as TMS/Oxime)
None (Ambient ionization)
None
Library Match
Excellent (NIST/Wiley)
Good (Requires specific libraries)
Limited (Fragmentation varies)
N/A
Prep Time
Fast (<10 min)
Medium (30-60 min)
Fast (<10 min)
Fast (<10 min)
Verdict
Screening Only
Gold Standard for GC
Best for Quantitation
Reference Only
Analytical Decision Workflow
The following diagram illustrates the logical flow for selecting the correct method based on the impurity profile requirements.
Figure 1: Analytical workflow for selecting the appropriate MS technique. Note the high risk of artifact formation in Direct GC-MS.
Detailed Experimental Protocol: GC-MS
To mitigate thermal degradation, we recommend Method B (Derivatization) for validation. Method A is provided for rapid screening but requires strict temperature control.
Method A: Direct Injection (Rapid Screening)
Use this only for initial raw material checks where artifact formation is understood.
GC Parameters: Same as Method A, but Inlet Temperature can be increased to 250°C as the TMS-derivative is thermally stable.
Impurity Identification & Fragmentation Analysis
When analyzing ethyl 3-oxotetrahydropyran-2-carboxylate, you will encounter three distinct classes of signals.
Class 1: Process Impurities (Real)
These arise from the synthesis (typically Dieckmann condensation of diesters).
Retention Time (Rel)
Compound Name
Origin
Key MS Fragments (m/z)
0.85
Diethyl 4-oxaheptanedioate
Starting Material
218 (), 173 (), 145
1.00
Ethyl 3-oxotetrahydropyran-2-carboxylate
Analyte
172 (), 127 (), 99 (), 55
1.15
3-chloropropyl derivatives
Precursor Trace
Varies by synthesis route
Class 2: Analytical Artifacts (False Positives)
These appear in Method A (Direct Injection) but disappear in Method B (Derivatization).
Tetrahydro-4H-pyran-3-one (MW 100):
Mechanism:[1] Thermal decarboxylation of the parent peak in the injector port.
Identification: Appearance of a broad, early-eluting peak with m/z 100.
Action: Do not report as a process impurity unless confirmed by LC-MS or Method B.
Class 3: Degradants
3-Oxotetrahydropyran-2-carboxylic acid:
Origin: Hydrolysis (moisture sensitivity).
Detection: Poor peak shape in Method A; sharp TMS-ester peak in Method B.
Mechanistic Pathway of Artifact Formation
Understanding the origin of the "ghost" impurity is vital for data interpretation.
Figure 2: Thermal degradation pathway of the parent compound inside a hot GC inlet.
References
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester (Analogous fragmentation patterns). NIST Standard Reference Database. Link
ChemicalBook. (2025). Ethyl 3-oxotetrahydropyran-2-carboxylate Properties and Safety.Link
National Institutes of Health (NIH). (2020). Development and validation of a sensitive GC-MS method for beta-lactam impurities (Demonstrating SIM mode utility). PubMed.[1] Link
ResearchGate. (2025). Transesterification of beta-keto esters during gas chromatography.[2]Link
Disclaimer: This guide is intended for research and development purposes only. All protocols should be validated internally according to ICH Q2(R1) guidelines before use in GMP environments.
[1] Executive Summary & Chemical Identification Objective: This guide defines the autonomous safety and logistical protocols for the disposal of Ethyl 3-oxotetrahydropyran-2-carboxylate. Unlike common solvents, this hete...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Identification
Objective: This guide defines the autonomous safety and logistical protocols for the disposal of Ethyl 3-oxotetrahydropyran-2-carboxylate. Unlike common solvents, this heterocyclic
-keto ester requires specific handling to prevent hydrolysis-driven pressure buildup and cross-reactivity in waste streams.
Core Directive: Treat as a Non-Halogenated Organic Waste . Disposal must occur via high-temperature incineration at an approved facility. Do not dispose of via sanitary sewer systems.[1]
Chemical Profile
Parameter
Data
Chemical Name
Ethyl 3-oxotetrahydropyran-2-carboxylate
CAS Number
122061-03-4 (Isomer specific) / General -keto ester class
Molecular Formula
Physical State
Liquid (Viscous, colorless to pale yellow)
Flash Point (Est.)
>90°C (Combustible, Class IIIB) [Note 1]
Solubility
Immiscible in water; Soluble in DCM, EtOAc, Methanol
Primary Hazards
Irritant (Skin/Eye), Combustible
[Note 1]: Specific flash point data is often absent for niche building blocks. Based on structural analogs (e.g., Ethyl acetoacetate, FP 84°C), we apply a "Safety Margin" protocol, treating it as a combustible liquid.
Hazard Assessment & Pre-Disposal Characterization
Before generating waste, you must understand the causality of the risks. This molecule contains an ester linkage and a ketone functionality on a tetrahydropyran ring.
The Causality of Risk
Hydrolysis Risk: In the presence of strong bases (e.g., NaOH waste) or strong acids, the ester group hydrolyzes. This reaction is exothermic and generates ethanol and the corresponding carboxylic acid, potentially altering the pH of the waste container and causing pressure buildup.
Peroxide Formation: As a cyclic ether derivative (tetrahydropyran), there is a theoretical (though low) risk of peroxide formation upon prolonged storage in air.
Combustibility: While not highly flammable, it adds calorific value to the waste stream and supports combustion.
COMPATIBLE: Acetone, Ethyl Acetate, Dichloromethane (if halogenated waste is permitted in the same stream, otherwise segregate), Alcohols.
Operational Disposal Protocol (Step-by-Step)
This protocol utilizes a Self-Validating System : each step includes a check to ensure the previous step was performed correctly.
Step 1: Personal Protective Equipment (PPE) Selection
Hand Protection: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for splash protection. Double-glove if handling >500 mL.
Eye Protection: Chemical splash goggles (ANSI Z87.1).
Body Protection: Standard flame-resistant lab coat and closed-toe shoes.
Step 2: Waste Stream Designation
Use the following logic to determine the correct waste container.
Figure 1: Waste Stream Decision Tree. Select Stream A (Non-Halogenated) whenever possible to reduce disposal costs and environmental impact.
Step 3: Containerization & Bulking[5][7]
Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal cans if the waste pH is unknown (risk of corrosion).
Headspace Rule: Fill containers only to 90% capacity. Leave 10% headspace for thermal expansion.
Labeling: Apply a hazardous waste label immediately upon the first drop entering the container.
Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), Hazard Checkbox ("Irritant", "Combustible").
SAA Compliance: Keep the container in a Satellite Accumulation Area (SAA) at or near the point of generation. Keep closed when not in use.
Step 4: Final Disposal (Incineration)
The compound must be transferred to an EHS-approved waste vendor.
Method: High-temperature incineration with energy recovery.
Justification: This ensures complete destruction of the heterocyclic ring and ester functionality, converting it to
and .
Spill Contingency Plan
In the event of a spill (>100 mL), execute this workflow immediately.
Figure 2: Immediate Spill Response Workflow. Speed and containment are prioritized to prevent vapor migration.
Decontamination: After bulk removal, wipe the surface with a soap/water solution. Do not use bleach (oxidizer) immediately, as it may react with residual organics.
Regulatory Framework (US/International Context)
Compliance is not optional. This protocol aligns with the following standards:
EPA RCRA (USA): This chemical is not specifically P-listed or U-listed. However, if mixed with flammable solvents (FP <60°C), it assumes the D001 (Ignitable) characteristic. If pure, it is classified as "Non-RCRA Regulated Waste" in some jurisdictions, but best practice dictates managing it as Class 9 (Miscellaneous) or general organic waste.
OSHA: Hazard Communication Standard (29 CFR 1910.1200) requires SDS availability and proper labeling.
European Waste Catalogue (EWC): Code 07 01 04* (other organic solvents, washing liquids and mother liquors).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. [Link]
PubChem. (2024). Ethyl 3-oxotetrahydropyran-2-carboxylate Compound Summary. National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS). United States Department of Labor. [Link]